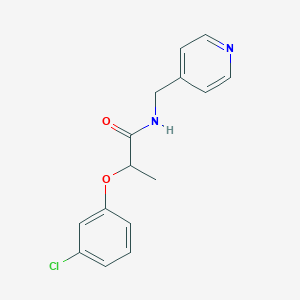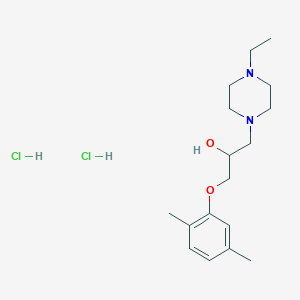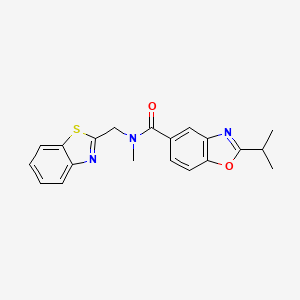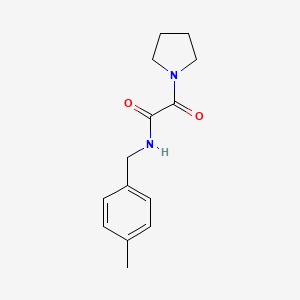
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CPP or CPPene and is known for its ability to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and cyclic AMP response element-binding protein (CREB).
Mécanisme D'action
CPP inhibits the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. CPP has also been shown to inhibit the activity of CREB, a transcription factor that plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
CPP has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death. CPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP in lab experiments is its ability to selectively inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide and CREB, making it a useful tool for studying the role of these enzymes in various biological processes. However, CPP has limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on CPP could focus on developing more efficient synthesis methods and improving its solubility in water. Additionally, CPP could be further studied for its potential use in combination with other cancer therapies to enhance their efficacy. Further research could also explore the potential use of CPP in the treatment of neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-chlorophenol with 4-pyridinecarboxaldehyde in the presence of sodium hydroxide to form 2-(3-chlorophenoxy)pyridine. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-chlorophenoxy)-N-(3-bromopropionyl)pyridine. Finally, the bromine atom is replaced with an amide group using sodium azide and copper(I) iodide to form 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential use in various research applications, including cancer therapy, neuroprotection, and inflammation. CPP has been shown to inhibit the activity of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide, which is involved in DNA repair and cell death pathways. Inhibition of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making CPP a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-4-2-3-13(16)9-14)15(19)18-10-12-5-7-17-8-6-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIMOYBUZRCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)


![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)

![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)

![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)